4-(1-Ethyl-propyl)-3-methyl-pyridine
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Overview
Description
4-(1-Ethyl-propyl)-3-methyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes an ethyl-propyl group and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-propyl)-3-methyl-pyridine can be achieved through various synthetic routes. One common method involves the alkylation of 3-methylpyridine with 1-bromo-1-ethylpropane under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-propyl)-3-methyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Br2, HNO3, AlCl3
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Halogenated or nitrated pyridine derivatives
Scientific Research Applications
4-(1-Ethyl-propyl)-3-methyl-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-propyl)-3-methyl-pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Lacks the ethyl-propyl group, resulting in different chemical properties and reactivity.
4-Ethylpyridine: Similar structure but without the methyl group, leading to variations in its chemical behavior.
4-Propylpyridine: Contains a propyl group instead of the ethyl-propyl group, affecting its reactivity and applications
Uniqueness
4-(1-Ethyl-propyl)-3-methyl-pyridine is unique due to the presence of both an ethyl-propyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-methyl-4-pentan-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-10(5-2)11-6-7-12-8-9(11)3/h6-8,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQNGQUFRAVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(C=NC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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